what is the role of Fmoc-L-Val-OSu in peptide synthesis
what is the role of Fmoc-L-Val-OSu in peptide synthesis
An In-Depth Technical Guide to the Strategic Application of Fmoc-L-Val-OSu in Peptide Synthesis
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), N-α-Fmoc-L-valine N-succinimidyl ester (Fmoc-L-Val-OSu) represents a cornerstone reagent for the introduction of valine residues. This guide provides a comprehensive technical analysis of its multifaceted role, dissecting its molecular architecture to explain its function. We delve into the synergistic action of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the pre-activated N-hydroxysuccinimide (OSu) ester. Particular emphasis is placed on the strategic challenges and solutions arising from the inherent steric hindrance of the valine side chain. This document serves as a reference for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles that govern the successful and high-fidelity incorporation of valine into synthetic peptides.
The Central Paradigm: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Modern peptide synthesis is dominated by the Fmoc-based SPPS strategy, a cyclical process performed on a solid resin support.[1] This methodology's success hinges on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][3] The core of this strategy involves the temporary protection of the α-amino group of incoming amino acids with the Fmoc group.[] This group remains stable during the peptide bond formation (coupling) step but can be selectively and mildly removed with a weak base, typically piperidine, to allow for the next amino acid to be added to the growing peptide chain.[5][6]
Molecular Architecture and Functional Roles of Fmoc-L-Val-OSu
Fmoc-L-Val-OSu is a meticulously designed molecule where each component serves a distinct and critical purpose in the SPPS workflow.[7] Its structure integrates a temporary N-terminal protecting group, the target amino acid, and a highly reactive ester to facilitate amide bond formation.
The Fmoc Group: An Orthogonal Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the linchpin of modern SPPS.[2] It is a urethane-type protecting group that shields the α-amino group of valine, preventing self-polymerization and other unwanted side reactions during the coupling step.[3]
-
Base-Lability: The defining feature of the Fmoc group is its stability in acidic conditions and its rapid cleavage under mild basic conditions.[5][8] This is achieved through a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[6] The acidic proton at the 9-position of the fluorene ring is abstracted by the base, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide chain.[6][9]
-
Orthogonality: This base-lability is orthogonal to the acid-labile protecting groups (e.g., tBu, Boc, Trt) commonly used for reactive amino acid side chains.[2] This allows for the iterative removal of the N-terminal Fmoc group without disturbing the side-chain protection, which is only removed in the final acid-mediated cleavage step from the resin.[3]
-
UV Monitoring: The fluorenyl moiety possesses a strong UV chromophore, absorbing at approximately 300 nm.[2] The dibenzofulvene-piperidine adduct formed during deprotection is also highly UV-active, allowing for real-time, non-invasive spectrophotometric monitoring of the deprotection step's completion in automated synthesizers.[]
Caption: Molecular structure of Fmoc-L-Val-OSu.
Mechanism of Peptide Bond Formation
The core function of Fmoc-L-Val-OSu is to deliver the valine residue to the growing peptide chain. This occurs via a nucleophilic acyl substitution reaction.
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Deprotection: The SPPS cycle begins with the removal of the Fmoc group from the resin-bound peptide, exposing a free primary or secondary amine (H₂N-Peptide-Resin). [10]2. Coupling: A solution of Fmoc-L-Val-OSu is introduced. The nucleophilic nitrogen of the peptide's free N-terminus attacks the electrophilic carbonyl carbon of the OSu ester.
-
Bond Formation: The tetrahedral intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group and forming a new, robust amide (peptide) bond. The result is the valine residue successfully incorporated into the peptide chain, which is now one amino acid longer and ready for the next cycle. [11]
Caption: The coupling reaction of Fmoc-L-Val-OSu.
Experimental Protocols and Strategic Considerations
The successful use of Fmoc-L-Val-OSu requires careful attention to protocol, particularly given the steric challenges.
Protocol: Manual Coupling of Fmoc-L-Val-OSu
This protocol assumes a standard manual SPPS setup starting with a deprotected peptide-resin.
-
Resin Preparation: Ensure the peptide-resin is well-swollen in a suitable solvent like N,N-Dimethylformamide (DMF) and has a free N-terminal amine, confirmed by a positive Kaiser test (blue beads). [12]2. Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-L-Val-OSu (relative to the resin's initial loading capacity) in DMF. A minimal amount of Dichloromethane (DCM) can be used to aid dissolution if necessary. [7]3. Coupling Reaction: Add the Fmoc-L-Val-OSu solution to the reaction vessel containing the peptide-resin.
-
Agitation: Agitate the mixture at room temperature. Due to the steric hindrance of valine, a standard coupling time of 1-2 hours may be insufficient. An extended coupling time of 4-12 hours is recommended. [10]5. Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection step.
Strategies for Overcoming Steric Hindrance
If a negative Kaiser test is not achieved after an extended period, the coupling is incomplete. The following strategies should be employed:
-
Double Coupling: Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of Fmoc-L-Val-OSu for another 4-12 hours. [12]This is often the most effective strategy for difficult couplings.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can increase reaction kinetics and overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted SPPS is particularly effective for this purpose. [13]* Solvent Choice: In cases of peptide aggregation, which can exacerbate coupling issues, using a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can be beneficial. [14]* Alternative Activation: While Fmoc-L-Val-OSu is effective, for exceptionally challenging sequences, switching to the unactivated Fmoc-L-Val-OH and using a more potent in-situ coupling reagent like HATU or HCTU may be necessary. [15][10][16]These reagents form even more reactive intermediates, albeit with a higher risk of side reactions if not used correctly.
Data and Troubleshooting
Table 1: Physicochemical Properties of Fmoc-L-Val-OSu
| Property | Value | Source(s) |
| CAS Number | 130878-68-1 | [7][17] |
| Molecular Formula | C₂₄H₂₄N₂O₆ | [7][18] |
| Molecular Weight | 436.46 g/mol | [7] |
| Appearance | White to off-white powder | [7][19] |
| Melting Point | 143-145 °C | [20] |
| Solubility | Soluble in DMF, DCM, Chloroform, Acetone, DMSO; Slightly soluble in water | [7] |
| Storage | 2-8°C, inert atmosphere | [7][20] |
Table 2: Troubleshooting Guide for Fmoc-L-Val-OSu Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Positive Kaiser Test (Incomplete Coupling) | 1. Steric hindrance of valine.2. Peptide aggregation on resin.3. Insufficient reaction time or temperature. | 1. Perform a double coupling with fresh reagents.2. Switch solvent to NMP or add chaotropic agents.3. Increase coupling time (4-12h) or use microwave heating. | [13][14][12] |
| Low Yield of Final Peptide | 1. Chronic incomplete coupling at the valine residue.2. Premature Fmoc deprotection by basic impurities. | 1. Implement double coupling or a more potent activator (HATU) for the valine step.2. Ensure high-purity solvents and control base addition carefully if using in-situ activation. | [13][21] |
| Deletion Sequence (-Val) in Final Product | Incomplete coupling at the valine step followed by successful coupling of the next amino acid. | Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent further elongation of incomplete chains. | [22] |
| Side Product Formation | Potential for Fmoc-OSu to degrade into Fmoc-β-alanine under certain conditions. | Use high-purity, properly stored Fmoc-L-Val-OSu. Minimize exposure to excess base and moisture. | [23][24] |
Conclusion
Fmoc-L-Val-OSu is an indispensable reagent in Fmoc-based SPPS, providing a stable, pre-activated building block for the incorporation of L-valine. Its design elegantly combines the orthogonal protection of the Fmoc group with the efficient reactivity of the OSu ester. However, its successful application is critically dependent on acknowledging and addressing the significant steric hindrance posed by the valine side chain. By employing strategies such as extended reaction times, double coupling, and careful monitoring, researchers can effectively overcome these challenges. A thorough understanding of the underlying chemical principles of Fmoc-L-Val-OSu empowers scientists to troubleshoot difficult couplings and ensure the high-fidelity synthesis of complex and therapeutically relevant peptides.
References
- Vertex AI Search.
- Vertex AI Search. Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
- Vertex AI Search. Overview of Fmoc Amino Acids - ChemPep.
- Vertex AI Search. Fmoc Amino Acids - BOC Sciences.
- Vertex AI Search. Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
- Vertex AI Search.
- Vertex AI Search. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- Vertex AI Search. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development - NINGBO INNO PHARMCHEM CO.,LTD.
- Vertex AI Search. Coupling Reagents - AAPPTEC - Peptides.
- Vertex AI Search. Methods for Removing the Fmoc Group.
- Vertex AI Search. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Vertex AI Search.
- Vertex AI Search. Thermal Cleavage of the Fmoc Protection Group - CHIMIA.
- Vertex AI Search. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- Vertex AI Search. Fmoc - Lokey Lab Protocols.
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Vertex AI Search. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
- Vertex AI Search. FMOC-VAL-OSU CAS#: 130878-68-1 - ChemicalBook.
- Vertex AI Search. Novabiochem® Coupling reagents - Merck.
- Vertex AI Search. Peptide Coupling Reagents | AAPPTec.
- Vertex AI Search. OSu - N-Hydroxysuccinimide ester - Bachem.
- Vertex AI Search. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC.
- Vertex AI Search. Fmoc-Val-OSu, N-Fmoc-L-valine hydroxysuccinimide ester; CAS 130878-68-1 - Peptides.
- Vertex AI Search. Fmoc-OSu Synthesis - New Process - Omizzur.
- Vertex AI Search. Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu - PubMed.
- Vertex AI Search. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar.
- Vertex AI Search. Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited - PubMed.
- Vertex AI Search. Troubleshooting Guide: Common Synthesis Issues & Solutions - Smolecule.
- Vertex AI Search. Fmoc-Val-OH = 98.0 HPLC 68858-20-8 - Sigma-Aldrich.
- Vertex AI Search. Fmoc-L-valine - Chem-Impex.
- Vertex AI Search. Fmoc-val-osu | C24H24N2O6 | CID 11339559 - PubChem.
- Vertex AI Search.
- Vertex AI Search. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC.
- Vertex AI Search. Troubleshooting low yield in Fmoc-Val-Cit-PAB-PNP synthesis - Benchchem.
- Vertex AI Search. Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Vertex AI Search.
- Vertex AI Search. Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu - Benchchem.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. FMOC-VAL-OSU CAS#: 130878-68-1 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. renyi.hu [renyi.hu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Fmoc-val-osu | C24H24N2O6 | CID 11339559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. Fmoc-Val-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chempep.com [chempep.com]
- 23. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
